molecular formula C5H5ClN2O2 B13854836 2-Chloro-1-Methylpyrimidine-4,6(1H,5H)-dione

2-Chloro-1-Methylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B13854836
M. Wt: 160.56 g/mol
InChI Key: PNPXHIORXLAOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-Methylpyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-Methylpyrimidine-4,6(1H,5H)-dione typically involves the chlorination of 1-Methylpyrimidine-4,6(1H,5H)-dione. The reaction can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar chlorination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-Methylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The chlorine atom can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of nucleic acid analogs and enzyme inhibitors.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-Methylpyrimidine-4,6(1H,5H)-dione would depend on its specific application. In medicinal chemistry, it might act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: A simpler analog with similar reactivity.

    1-Methylpyrimidine-4,6(1H,5H)-dione: The non-chlorinated parent compound.

    2,4-Dichloropyrimidine: A more heavily chlorinated analog.

Uniqueness

2-Chloro-1-Methylpyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which can confer distinct reactivity and properties compared to other pyrimidine derivatives. This uniqueness can be exploited in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

IUPAC Name

2-chloro-1-methylpyrimidine-4,6-dione

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(10)2-3(9)7-5(8)6/h2H2,1H3

InChI Key

PNPXHIORXLAOAD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(=O)N=C1Cl

Origin of Product

United States

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